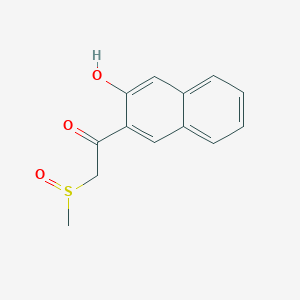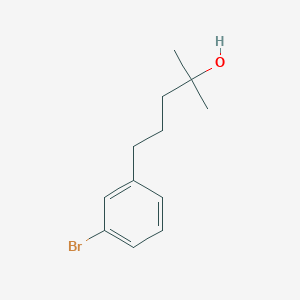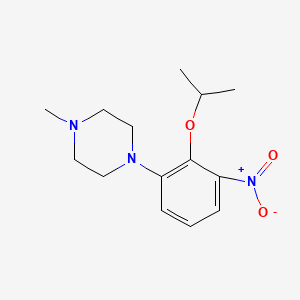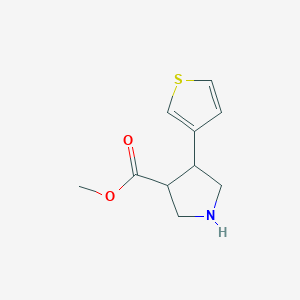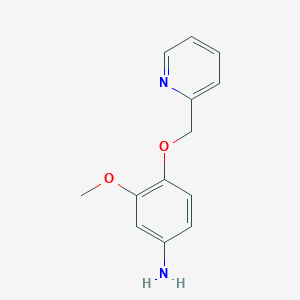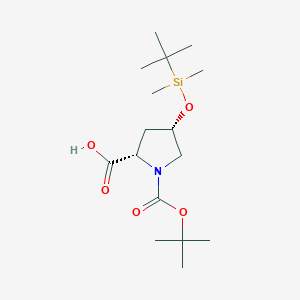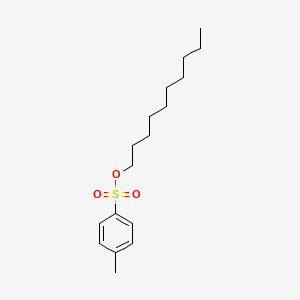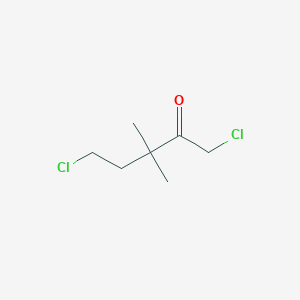![molecular formula C31H31Cl2FN4O4 B8592291 N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-2-oxo-1H-spiro[indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B8592291.png)
N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-2-oxo-1H-spiro[indole-3,3'-pyrrolidine]-5'-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “rac-(2’S,3’R,4’S,5’R)-6-chloro-4’-(3-chloro-2-fluoro-phenyl)-2’-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro[indole-3,3’-pyrrolidine]-5’-carboxylic acid (4-carbamoyl-2-methoxy-phenyl)-amide” is a complex organic molecule that exhibits unique chemical properties This compound is characterized by its spiro[indole-3,3’-pyrrolidine] core, which is functionalized with various substituents, including chloro, fluoro, and carbamoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the spiro[indole-3,3’-pyrrolidine] core structure. Common synthetic routes may include:
Formation of the spiro[indole-3,3’-pyrrolidine] core: This can be achieved through cyclization reactions involving indole and pyrrolidine derivatives.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as thionyl chloride (SOCl₂) or fluorine gas (F₂) under controlled conditions.
Functionalization with carbamoyl and methoxy groups: Carbamoylation and methylation reactions using reagents like isocyanates and methyl iodide (CH₃I).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyrrolidine rings allows for oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: Halogen substituents (chloro and fluoro) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its functional groups can form specific interactions, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its unique structure may impart specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro, fluoro, and carbamoyl groups can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Spiro[indole-3,3’-pyrrolidine] derivatives: Compounds with similar core structures but different substituents.
Halogenated indoles: Compounds with chloro or fluoro substituents on the indole ring.
Carbamoyl-substituted compounds: Molecules with carbamoyl groups attached to aromatic or heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spiro[indole-3,3’-pyrrolidine] core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C31H31Cl2FN4O4 |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41) |
InChI 键 |
MURAVORBGFDSMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
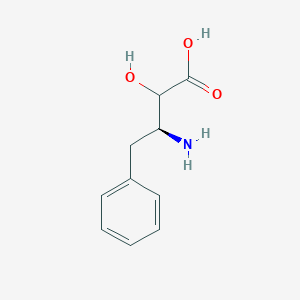
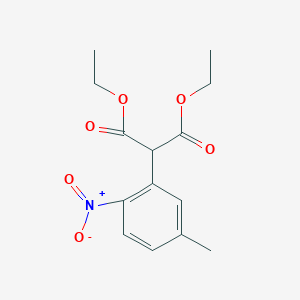
![4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)but-1-ynyl]aniline](/img/structure/B8592221.png)
